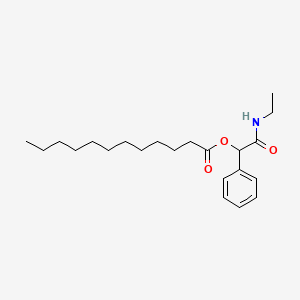
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate is a synthetic compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications due to their pleasant fragrances and flavors. This particular compound is characterized by its unique structure, which includes an ethylamino group, a phenyl group, and a dodecanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-(ethylamino)-2-oxo-1-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the specific nucleophile used in the reaction.
Applications De Recherche Scientifique
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of the active components. The ethylamino group may interact with biological receptors, modulating their activity and resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-2-oxo-1-phenylethyl dodecanoate
- 2-(Ethylamino)-2-oxo-1-phenylethyl hexanoate
- 2-(Ethylamino)-2-oxo-1-phenylethyl octanoate
Uniqueness
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecanoate ester group provides a longer carbon chain, influencing its solubility and interaction with biological membranes compared to shorter-chain analogs.
Propriétés
Numéro CAS |
89881-09-4 |
|---|---|
Formule moléculaire |
C22H35NO3 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
[2-(ethylamino)-2-oxo-1-phenylethyl] dodecanoate |
InChI |
InChI=1S/C22H35NO3/c1-3-5-6-7-8-9-10-11-15-18-20(24)26-21(22(25)23-4-2)19-16-13-12-14-17-19/h12-14,16-17,21H,3-11,15,18H2,1-2H3,(H,23,25) |
Clé InChI |
HUDIZVUDFYIVOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(C1=CC=CC=C1)C(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


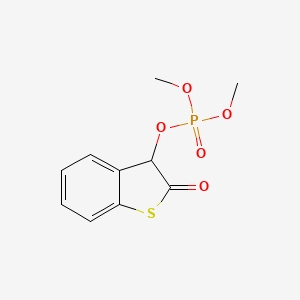
![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
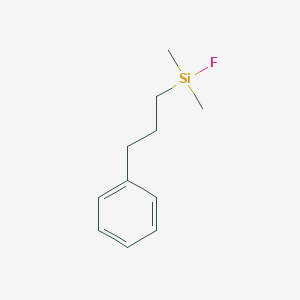
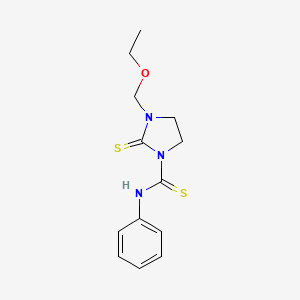
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
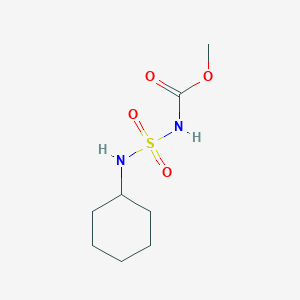
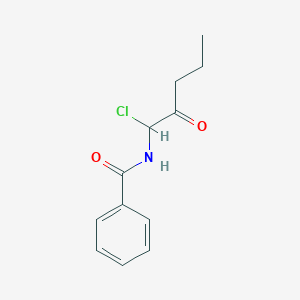
![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)
![1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene](/img/structure/B14380211.png)
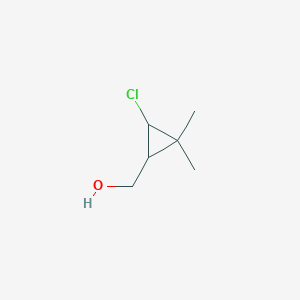
![N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide](/img/structure/B14380220.png)
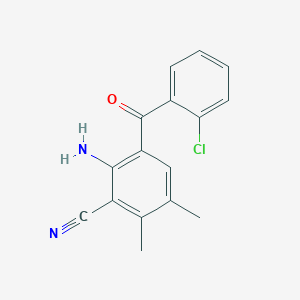
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
